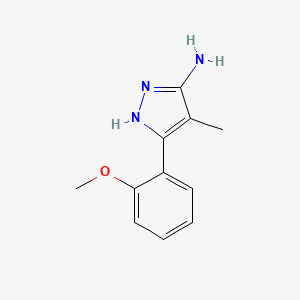

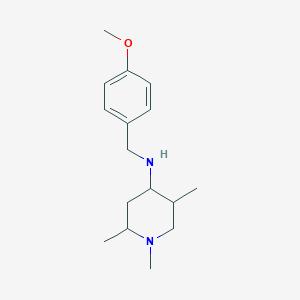

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It’s also used in the synthesis of various organic compounds .

Synthesis Analysis

Benzyl ethers, such as 4-Methoxybenzyl alcohol, can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .Molecular Structure Analysis

The molecular weight of 4-Methoxybenzyl alcohol is 138.16 . Its molecular structure can be represented by the SMILES stringCOc1ccc(CO)cc1 . Chemical Reactions Analysis

4-Methoxybenzyl alcohol can undergo catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde . It can also be converted to organohalides in ionic liquids .Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol is a solid at room temperature. It has a refractive index of 1.544, a boiling point of 259 °C, and a melting point of 22-25 °C. It is freely soluble in alcohol and diethyl ether but insoluble in water .Aplicaciones Científicas De Investigación

Dopamine D2 Receptor Ligands

Dopamine is crucial in the central and peripheral nervous systems, affecting several types of dopamine receptors (D1–5Rs). Ligands for D2 receptors, which share structural motifs with the query compound, are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. These ligands often include aromatic moieties and cyclic amines, which are key features in many pharmacologically active compounds (Jůza et al., 2022).

Nucleophilic Aromatic Substitution

The reaction mechanisms involving piperidine and nitro-group-containing compounds through nucleophilic aromatic substitution provide insights into synthesizing and modifying compounds with similar structures. These reactions are fundamental in organic synthesis, including pharmaceutical development, where aromatic amines and cyclic compounds are commonly used (Pietra & Vitali, 1972).

Copper Catalyst Systems in C-N Bond Forming

Copper-mediated systems for C–N bond formation involving aromatic, heterocyclic, and aliphatic amines are significant in synthesizing complex organic molecules, including those with piperidine structures. These reactions are pivotal in drug synthesis and the development of new therapeutic agents (Kantam et al., 2013).

Applications in Antimicrobial Agents

Compounds with benzofuran scaffolds, which share some structural resemblance to aromatic and heterocyclic compounds in the query, have been identified as potential antimicrobial agents. These compounds are widely found in natural products and synthetic compounds, indicating the broad applicability of such structures in developing new therapeutic agents (Hiremathad et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-12-11-18(3)13(2)9-16(12)17-10-14-5-7-15(19-4)8-6-14/h5-8,12-13,16-17H,9-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGJJJMFINQFHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)NCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)

![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)